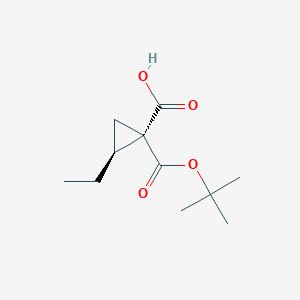
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a Boc-protected amino group and a hydroxymethyl group attached to the pyrrolidinone ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable pyrrolidinone precursor with Boc anhydride in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions such as trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidinones depending on the nucleophile used.
科学的研究の応用
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The Boc-protected amino group can be selectively deprotected to reveal a free amino group, which can interact with various molecular targets.
類似化合物との比較
Similar Compounds
- 3-Boc-amino-pyrrolidin-2-one
- 4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one
Uniqueness
4-(Boc-amino)-5-(hydroxymethyl)pyrrolidin-2-one is unique due to the presence of both a Boc-protected amino group and a hydroxymethyl group on the pyrrolidinone ring. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
tert-butyl N-[2-(hydroxymethyl)-5-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-8(14)11-7(6)5-13/h6-7,13H,4-5H2,1-3H3,(H,11,14)(H,12,15) |
InChIキー |
DRDBQYGRSNCVET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



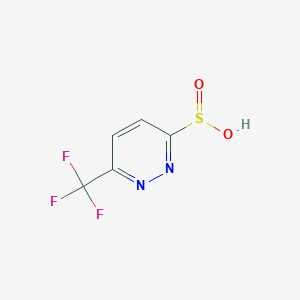

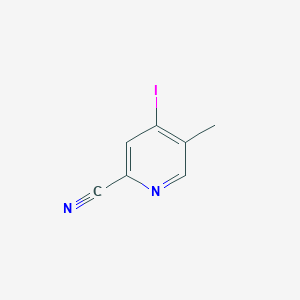
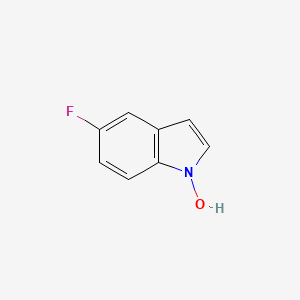
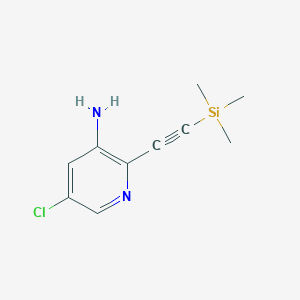
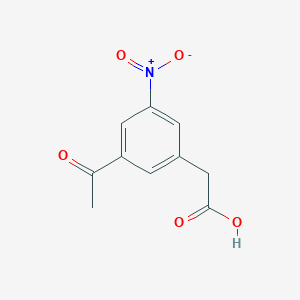



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)


